molecular formula C20H30O11 B2365487 Phenethyl sophoroside CAS No. 239795-38-1

Phenethyl sophoroside

Cat. No. B2365487
CAS RN: 239795-38-1
M. Wt: 446.449
InChI Key: BSSIFJHEGYUPRJ-HNCKFYPBSA-N
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Description

Phenethyl sophoroside is a type of glycoside . Glycosides are compounds that contain a carbohydrate and a noncarbohydrate residue in the same molecule. The noncarbohydrate residue is usually a phenolic compound, as is the case with this compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the reaction of a carbohydrate with a phenolic compound . The selection of catalysts is crucial in these reactions .

Scientific Research Applications

Therapeutic Effects in Radiation-Induced Heart Damage

Phenethyl sophoroside derivatives such as caffeic acid phenethyl ester (CAPE) have shown promise in minimizing radiation-induced injuries. A study on rats exposed to gamma radiation revealed that early treatment with CAPE significantly decreased oxidative stress markers in heart tissue and serum, suggesting its therapeutic potential in radiation-induced cardiac damage (Mansour & Tawfik, 2012).

Anticancer Properties

Phenethyl isothiocyanate (PEITC), a related compound, has demonstrated significant anticancer effects. It induces cell death in human prostate cancer cells by inhibiting oxidative phosphorylation, leading to the production of reactive oxygen species. This inhibition of energy production in cancer cells points towards a potential therapeutic application in cancer treatment (Xiao et al., 2010).

Applications in Bioeconomy

Sophorolipids, a class of compounds related to this compound, have gained interest due to their environmentally friendly nature. They are used in the personal care and cleaning industry and are being researched for applications in crop protection, food, bioflotation, and medical fields. This highlights the versatility and potential of sophorolipids in various industries (Dierickx et al., 2021).

Neuroprotective Effects

CAPE has been found to extend the survival of a mouse model of amyotrophic lateral sclerosis (ALS), indicating its potential as a neuroprotective agent. The study showed that CAPE treatment led to less activation of microglia and astrocytes and higher motor neuron counts, suggesting its applicability in neurodegenerative diseases like ALS (Fontanilla et al., 2012).

Synthesis of Natural Products

Sophorose lipids, closely related to this compound, have been used in the synthesis of natural products like Ebracteatoside C, Zizybeoside I, and phenethyl glycoside. This demonstrates the utility of sophorose lipids in the field of synthetic chemistry and natural product synthesis (Hoffmann et al., 2012).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSIFJHEGYUPRJ-HNCKFYPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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